molecular formula C8H10BrFN2 B13710746 2-Bromo-N-(2-fluoroethyl)-N-methylpyridin-4-amine

2-Bromo-N-(2-fluoroethyl)-N-methylpyridin-4-amine

Cat. No.: B13710746
M. Wt: 233.08 g/mol
InChI Key: NZBANZJCUDHNEP-UHFFFAOYSA-N
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Description

2-Bromo-N-(2-fluoroethyl)-N-methylpyridin-4-amine is a chemical compound that belongs to the class of halogenated amines It is characterized by the presence of a bromine atom, a fluorine atom, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-(2-fluoroethyl)-N-methylpyridin-4-amine typically involves the reaction of 2-bromo-4-chloropyridine with N-methyl-2-fluoroethylamine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution of the chlorine atom with the N-methyl-2-fluoroethylamine group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(2-fluoroethyl)-N-methylpyridin-4-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

    Reduction Reactions: Reduction of the pyridine ring can lead to the formation of piperidine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu).

    Oxidation Reactions: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Catalysts like palladium on carbon (Pd/C) and hydrogen gas (H₂) are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridines.

    Oxidation Reactions: Products include N-oxides of the original compound.

    Reduction Reactions: Products include piperidine derivatives.

Scientific Research Applications

2-Bromo-N-(2-fluoroethyl)-N-methylpyridin-4-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound is utilized in the development of advanced materials with specific electronic properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-N-(2-fluoroethyl)-N-methylpyridin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the bromine and fluorine atoms enhances its binding affinity and selectivity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-N-(2-fluoroethyl)-N-methylpyridin-3-amine
  • 2-Bromo-N-(2-fluoroethyl)-N-methylpyridin-5-amine
  • 2-Bromo-N-(2-fluoroethyl)-N-methylpyridin-6-amine

Uniqueness

2-Bromo-N-(2-fluoroethyl)-N-methylpyridin-4-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The position of the bromine and fluorine atoms influences its reactivity and interaction with molecular targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C8H10BrFN2

Molecular Weight

233.08 g/mol

IUPAC Name

2-bromo-N-(2-fluoroethyl)-N-methylpyridin-4-amine

InChI

InChI=1S/C8H10BrFN2/c1-12(5-3-10)7-2-4-11-8(9)6-7/h2,4,6H,3,5H2,1H3

InChI Key

NZBANZJCUDHNEP-UHFFFAOYSA-N

Canonical SMILES

CN(CCF)C1=CC(=NC=C1)Br

Origin of Product

United States

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